(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Description
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
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Biological Activity
The compound (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a spirocyclic molecule that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C13H17N3O3, with a molecular weight of approximately 251.29 g/mol. The structure includes a spirocyclic core that contributes to its unique biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : This is achieved through intramolecular nucleophilic substitution reactions.
- Introduction of Functional Groups : The dimethyl, dioxa, and azaspiro groups are introduced via a series of substitution and addition reactions.
- Attachment of the Pyrazolyl Group : The final step involves attaching the 3-methoxy-1-methyl-1H-pyrazol-4-yl group through acylation reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Preliminary studies suggest that it may possess anticancer activity , potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The compound's ability to interact with enzymes or receptors may enhance its efficacy in targeting cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties . Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological contexts.
The proposed mechanism of action includes:
- Binding to Enzymes/Receptors : The spirocyclic structure may enhance binding affinity to specific molecular targets, modulating their activity.
- Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, which are crucial in cancer progression and inflammation.
Comparative Analysis
To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Similar spirocyclic structure | Lacks the pyrazolyl group |
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(phenyl)methanone | Similar core structure | Different substituents affecting reactivity |
The presence of the pyrazolyl group in this compound enhances its solubility and potential interactions with biological targets compared to other similar compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study demonstrated its potential as an anticancer agent by showing significant cytotoxic effects on various cancer cell lines.
- Another investigation focused on its anti-inflammatory properties, revealing a reduction in inflammatory markers in vitro.
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2)20-8-14(9-21-13)6-17(7-14)12(18)10-5-16(3)15-11(10)19-4/h5H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJIKRGIBYCMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CN(N=C3OC)C)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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